molecular formula C14H14F2N2O3 B7438821 N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide

Cat. No. B7438821
M. Wt: 296.27 g/mol
InChI Key: XEFTXTWFNHNHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide, also known as DFOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFOB is a chelator, which means it has the ability to bind with metal ions and remove them from the body or from a sample.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide involves its ability to bind with metal ions through its functional groups. This compound has two functional groups, a hydroxyl group and an oxazole ring, which can coordinate with metal ions and form stable complexes. The chelation of metal ions by this compound can result in the removal of the metal ions from the body or from a sample.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated in animal studies. This compound can chelate with various metal ions in the body, including iron, copper, and zinc. The chelation of these metal ions can result in changes in biochemical and physiological processes, such as the regulation of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide has several advantages for lab experiments, such as its ability to selectively chelate metal ions and its low toxicity. However, this compound has some limitations, such as its limited solubility in water and its potential interference with other analytical techniques that rely on metal ions.

Future Directions

There are several future directions for the research of N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in environmental remediation and analytical chemistry can be further explored. Finally, the development of new derivatives of this compound with improved properties can be investigated.

Synthesis Methods

The synthesis of N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide involves the reaction of 2,4-difluoro-3-hydroxybenzoic acid with 2-amino-2-methyl-1-propanol and oxalyl chloride. The resulting product is then treated with 2,5-dimethyl-1,3-oxazole to form this compound. The synthesis of this compound has been reported in various research articles, and the purity and yield of the compound can be optimized through different methods.

Scientific Research Applications

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide has been studied for its potential applications in various fields, including medicine, environmental science, and analytical chemistry. In medicine, this compound has been investigated for its ability to chelate iron and remove it from the body. Iron overload can lead to various diseases, such as thalassemia and hemochromatosis, and this compound has been used as a treatment for these conditions. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells by chelating iron and depriving the cells of this essential nutrient.
In environmental science, this compound has been used to remove metal ions from contaminated soil and water. This compound can bind with metal ions such as lead, cadmium, and mercury, and remove them from the environment. In analytical chemistry, this compound has been used as a reagent for the determination of metal ions in samples. The chelation of metal ions by this compound can be detected by various analytical techniques, such as spectrophotometry and chromatography.

properties

IUPAC Name

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c1-7-11(18-8(2)21-7)5-6-17-14(20)9-3-4-10(15)13(19)12(9)16/h3-4,19H,5-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFTXTWFNHNHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CCNC(=O)C2=C(C(=C(C=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.